molecular formula C22H23FN6O B2655336 1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea CAS No. 1396747-02-6

1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea

Numéro de catalogue B2655336
Numéro CAS: 1396747-02-6
Poids moléculaire: 406.465
Clé InChI: YMJWJYMJRQCKCW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a small molecule inhibitor of several protein kinases, including platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor (VEGFR), and fibroblast growth factor receptor (FGFR).

Applications De Recherche Scientifique

Phosphodiesterase 1 (PDE1) Inhibitors for Cognitive Impairment Treatment

A study highlighted the design, synthesis, and optimization of 3-aminopyrazolo[3,4-d]pyrimidinones, leading to the identification of a clinical candidate, ITI-214, for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease. This compound showed picomolar inhibitory potency for PDE1 and excellent selectivity against other PDE families, demonstrating efficacy in vivo (Li et al., 2016).

Antipsoriasis Drug Candidate

Another study focused on the structural optimization of a lead compound to discover potent FMS-like tyrosine kinase 3 (FLT3) inhibitors. The compound, identified as 18b, showed significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis, without recurrence post-treatment, making it a potential drug candidate for psoriasis treatment (Li et al., 2016).

Supramolecular Chemistry and Dimerization

Research into the dimerization of ureidopyrimidones via quadruple hydrogen bonding revealed their potential as building blocks in supramolecular chemistry. The study provided insights into the structural preorganization facilitating dimerization, with implications for the design of supramolecular architectures (Beijer et al., 1998).

CCR1 Antagonist for Inflammation and Cancer

A potent nonpeptide CCR1 antagonist, synthesized for PET imaging, demonstrated potential for studying inflammatory diseases and cancer. The synthesis involved a module-assisted two-step one-pot procedure, highlighting the compound's relevance in medical research (Mäding et al., 2006).

Central Nervous System Agents

The synthesis and pharmacological screening of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas identified compounds with anxiolytic activity and muscle-relaxant properties. This research points to the potential of these compounds in treating CNS disorders (Rasmussen et al., 1978).

Propriétés

IUPAC Name

1-(3-fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O/c1-16-19(23)8-5-9-20(16)27-22(30)26-17-14-24-21(25-15-17)29-12-10-28(11-13-29)18-6-3-2-4-7-18/h2-9,14-15H,10-13H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJWJYMJRQCKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.